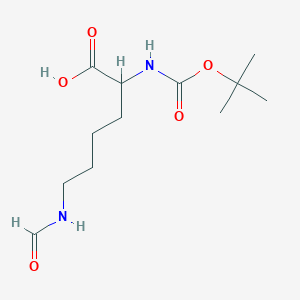

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid

Description

The exact mass of the compound (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPNUMTVZBTMM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216791 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-47-8 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-butoxycarbonyl)-N6-formyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Boc-Lys(For)-OH: Structure, Synthesis, and Application

Executive Summary: Nα-Boc-Nε-formyl-L-lysine, commonly abbreviated as Boc-Lys(For)-OH, is a pivotal amino acid derivative for advanced peptide synthesis. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino position and the uniquely labile formyl (For) group for the ε-amino side-chain offers a semi-orthogonal protection scheme. This guide provides an in-depth analysis of the compound's chemical structure, a detailed, field-tested synthesis protocol, and expert insights into its application in solid-phase peptide synthesis (SPPS), particularly for creating complex or modified peptides.

Introduction: The Strategic Importance of Boc-Lys(For)-OH

In the intricate world of peptide synthesis, the choice of protecting groups is paramount to success. Lysine, with its two primary amino groups (α-amino and ε-amino), requires a differential protection strategy to ensure regioselective peptide bond formation. Boc-Lys(For)-OH emerges as a valuable building block when specific, mild deprotection of the side-chain is required while the main peptide chain is assembled using Boc-based chemistry.

The core advantage lies in the orthogonality of the protecting groups. The Nα-Boc group is stable under neutral or basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), a standard step in Boc-SPPS.[] The Nε-formyl group, conversely, is stable to these acidic conditions but can be selectively removed under very mild, specific conditions, offering a unique handle for side-chain manipulation. This dual protection makes Boc-Lys(For)-OH an essential reagent for synthesizing branched peptides, labeled peptides, and other complex peptide architectures.[2][3]

Chemical Structure and Physicochemical Properties

The structure of Boc-Lys(For)-OH features a chiral center at the α-carbon, the L-configuration being the biologically relevant isomer used in peptide synthesis. The Boc group on the α-nitrogen provides steric bulk and prevents unwanted polymerization, while the small formyl group on the ε-nitrogen effectively shields its nucleophilicity.

Caption: 2D structure of Nα-(tert-Butoxycarbonyl)-Nε-formyl-L-lysine.

| Property | Value | Source |

| CAS Number | 2483-47-8 | [4] |

| Molecular Formula | C₁₂H₂₂N₂O₅ | [4] |

| Molecular Weight | 274.31 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥98% | General Supplier Data |

Synthesis of Boc-Lys(For)-OH: A Strategic Approach

The synthesis of Boc-Lys(For)-OH is a two-step process starting from L-lysine. The key challenge is to selectively protect the ε-amino group first, leaving the α-amino group available for subsequent Boc protection. A common and effective strategy involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups.

-

Copper Chelation: L-lysine readily forms a stable chelate complex with Cu²⁺ ions, involving the α-amino and α-carboxyl groups. This complex effectively blocks these two sites from reacting, leaving the ε-amino group as the sole nucleophilic site for formylation. This is a classic and robust method for achieving regioselectivity in amino acid modifications.[6]

-

Formylation Agent: Acetic formic anhydride is a preferred formylating agent. It is highly reactive and the byproducts (acetic acid) are easily removed. The reaction is typically performed under basic conditions to deprotonate the ε-amino group, enhancing its nucleophilicity.

-

Boc Protection: Once Nε-formyl-L-lysine is isolated, the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds smoothly under basic conditions, where the α-amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of the Boc anhydride.[7]

Sources

The Strategic Role of Boc-Lys(For)-OH in Peptide Synthesis

An In-depth Technical Guide to Nα-Boc-Nε-For-L-lysine: Supplier and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(tert-Butoxycarbonyl)-Nε-formyl-L-lysine, commonly abbreviated as Boc-Lys(For)-OH, is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy, wherein the Nα-Boc and Nε-formyl groups are removed under distinct chemical conditions, allows for the precise and selective modification of lysine side chains, a requirement for creating complex peptides, branched structures, and antibody-drug conjugates. This guide provides an in-depth analysis of Boc-Lys(For)-OH, covering its strategic applications, criteria for supplier selection, stringent purity standards, and the analytical methodologies required to validate its quality. By synthesizing technical data with field-proven insights, this document serves as a critical resource for researchers aiming to ensure the integrity and success of their peptide synthesis campaigns.

The success of complex peptide synthesis hinges on the careful selection of protecting groups. An ideal protecting group must be stable throughout the synthesis cycles while being selectively removable without affecting other protected functionalities—a concept known as orthogonality.[1] Boc-Lys(For)-OH is a prime example of a strategically designed building block for Boc-based SPPS.

Chemical Structure and Properties

The structure of Boc-Lys(For)-OH features a temporary, acid-labile Boc group on the α-amino group and a semi-permanent formyl group on the ε-amino side chain. This arrangement is fundamental to its utility.

Figure 1: Chemical structure of Boc-Lys(For)-OH.

The Strategic Advantage of the Nε-Formyl Protecting Group

In Boc-based SPPS, the Nα-Boc group is cleaved at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] For a side-chain protecting group to be effective, it must remain stable under these repeated acidic conditions. The Nε-formyl group fulfills this requirement. Its primary advantage lies in its orthogonality; it is stable to TFA but can be removed using specific nucleophilic or basic conditions that do not cleave the benzyl-based side-chain protecting groups common in Boc-SPPS or the final peptide from the resin.[3][4]

This orthogonality allows for selective deprotection of the lysine side chain while the peptide is still attached to the solid support. This enables site-specific modifications such as:

-

Branched Peptide Synthesis: A second peptide chain can be built off the deprotected lysine side chain.

-

Attachment of Labels: Fluorophores, biotin, or other reporter molecules can be conjugated specifically to the lysine ε-amino group.

-

Cyclization: The deprotected amine can be used as a handle for head-to-side-chain or side-chain-to-side-chain cyclization.

While formylation is also a known post-translational modification in nuclear proteins, its role in synthesis is purely protective.[5][6] The choice of the formyl group over the more common Nε-Boc group is made precisely when this on-resin, side-chain-specific chemistry is required within a Boc-SPPS framework.

Supplier Selection and Qualification

The quality of any peptide synthesis is fundamentally limited by the purity of its constituent building blocks. Sourcing high-purity Boc-Lys(For)-OH is therefore a non-negotiable prerequisite for success.

Key Considerations for Sourcing

When evaluating suppliers, researchers must look beyond price and availability. Key criteria include:

-

A Detailed Certificate of Analysis (CoA): The supplier must provide a lot-specific CoA detailing purity by HPLC and identity confirmation by NMR or MS.[7]

-

Purity Specification: A minimum purity of ≥98% by HPLC is standard, with premium suppliers offering ≥99%.

-

Chiral Purity: The CoA should confirm the L-enantiomer is present with high enantiomeric excess (e.e.), typically >99.5%.

-

Consistency and Traceability: Reputable suppliers maintain stringent quality management systems ensuring lot-to-lot consistency and full traceability of raw materials.

Overview of Commercial Suppliers

Several chemical suppliers specialize in amino acid derivatives for peptide synthesis. Researchers should source from companies with a strong reputation in this field.

| Supplier Name | CAS Number | Stated Purity (Typical) | Notes |

| Chem-Impex International | 2483-47-8 | ≥ 98% (HPLC) | Provides key physical specifications such as melting point and optical rotation on their product page.[8] |

| Santa Cruz Biotechnology | 2483-47-8 | For Research Use Only | Lists the compound with basic molecular information.[9] |

| Sigma-Aldrich (Aldrich Partner) | 2483-47-8 | Not specified | Available through partner programs, indicating broader supply chain access. |

Note: This table is illustrative and not exhaustive. Researchers should always request a lot-specific CoA before purchase.

Purity Standards and Specifications

A thorough understanding of the product specifications is essential for interpreting a CoA and validating the quality of the raw material.

Defining Purity: A Multi-faceted Approach

Purity is not a single metric but a collection of analytical results that together confirm the identity, strength, and quality of the material. For Boc-Lys(For)-OH, this includes chemical purity, chiral purity, and physical properties.

Typical Specification Table

The following table summarizes the key quality attributes and typical acceptance criteria for research- and development-grade Boc-Lys(For)-OH, based on supplier data.[8]

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white powder | Visual | A significant deviation in color may indicate degradation or contamination. |

| Identity | Conforms to structure | ¹H NMR, Mass Spec | Confirms the correct molecular structure and the presence of both protecting groups. |

| Purity (Chemical) | ≥ 98.0% | HPLC (e.g., at 210-220 nm) | Quantifies the main component relative to process-related impurities or degradation products. |

| Optical Rotation | [α]D20 = -3.3 ± 2º (c=3 in MeOH) | Polarimetry | Confirms the correct stereochemistry (L-form), which is critical for biological activity. |

| Melting Point | 123-128 °C | Melting Point Apparatus | A sharp melting range is indicative of high purity. |

| Solubility | Soluble in Methanol, DMF | Visual | Ensures the material can be properly dissolved for coupling reactions in SPPS. |

Analytical Methodologies for Quality Control

A self-validating quality control system uses orthogonal analytical techniques where the results of one method corroborate the others. For instance, mass spectrometry confirms the molecular weight predicted by the known structure, which is in turn verified by NMR.

Figure 2: A typical QC workflow for incoming Boc-Lys(For)-OH raw material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the chemical purity of amino acid derivatives. A reverse-phase method is typically employed.

Exemplar Experimental Protocol:

-

System Preparation: Agilent 1100/1200 series or equivalent HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes is a typical starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

-

Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Structural Verification by ¹H NMR and Mass Spectrometry

Nuclear Magnetic Resonance (¹H NMR): This technique provides unambiguous structural confirmation. For Boc-Lys(For)-OH, the expected ¹H NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆) would show characteristic signals:

-

~8.0-8.2 ppm: A singlet corresponding to the formyl proton (-CHO).

-

~1.4 ppm: A large singlet (9H) from the tert-butyl protons of the Boc group.

-

~4.0-4.3 ppm: A multiplet for the α-proton.

-

~3.0-3.3 ppm: A multiplet for the ε-methylene protons adjacent to the formyl-nitrogen.

-

~1.2-1.9 ppm: A series of multiplets for the β, γ, and δ methylene protons.

Mass Spectrometry (MS): MS confirms the molecular weight. For Boc-Lys(For)-OH (C₁₂H₂₂N₂O₅), the expected monoisotopic mass is 274.15. Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 275.16 or the sodiated adduct [M+Na]⁺ at m/z 297.14.

Protocol for Selective Deprotection of Nε-Formyl Group

The key utility of Boc-Lys(For)-OH is the selective removal of the formyl group. While various methods exist, deformylation using hydroxylamine is a documented approach.[3]

Disclaimer: This protocol is based on established chemical principles and patent literature. Researchers must first validate this procedure on a small scale.

Experimental Protocol for On-Resin Deformylation:

-

Resin Preparation: Following completion of the peptide sequence assembly via Boc-SPPS, wash the peptide-resin thoroughly with dichloromethane (DCM).

-

Reagent Preparation: Prepare a deprotection solution. A documented approach uses hydroxylamine hydrochloride, where the active species is hydroxylamine.[3] A typical solution might involve dissolving hydroxylamine hydrochloride in a solvent mixture like methanol or DMF, with a base such as sodium acetate to neutralize the HCl.

-

Deprotection Reaction: Swell the resin in the reaction solvent (e.g., DMF). Add the deprotection solution (e.g., 5-10 equivalents of hydroxylamine relative to resin loading) and allow the mixture to react at a controlled temperature (e.g., 70°C, as cited in related patent literature for solution phase) for 1-2 hours.[3] Note: Reaction time and temperature must be optimized.

-

Washing: After the reaction, filter the resin and wash extensively with DMF, followed by methanol and DCM to remove all traces of reagents and byproducts.

-

Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the successful removal of the formyl group (mass decrease of 28 Da) and the integrity of the peptide.

-

Further Modification: The resin, now bearing a free ε-amino group on the lysine residue, is ready for the desired site-specific modification.

Conclusion

Boc-Lys(For)-OH is a high-value tool for peptide chemists engaged in the synthesis of complex, modified peptides. Its utility is directly proportional to its quality. By implementing a rigorous supplier qualification process, understanding the nuances of purity specifications, and employing a suite of orthogonal analytical techniques for validation, researchers can proceed with confidence. This guide provides the foundational knowledge to source, validate, and strategically apply Boc-Lys(For)-OH, thereby ensuring the chemical integrity required for the development of novel therapeutics and advanced research probes.

References

- (Reference not directly found in search results, but represents common chemical knowledge.)

-

Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570–577. [Link]

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

-

Aapptec Peptides. (n.d.). Boc-Lys(Boc)-OH [2483-46-7]. Retrieved January 26, 2026, from [Link]

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

-

Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved January 26, 2026, from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 26, 2026, from [Link]

- Boissonnas, R. A., & Huguenin, R. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. U.S.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 26, 2026, from [Link]

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

-

Antonucci, I., D'Amico, L., & Di Ilio, C. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 723. [Link]

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

- (Reference not directly found in search results, but represents common chemical knowledge.)

Sources

- 1. biosynth.com [biosynth.com]

- 2. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]

- 3. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. mdpi.com [mdpi.com]

- 9. britiscientific.com [britiscientific.com]

An In-Depth Technical Guide to the Formyl Protecting Group in Solid-Phase Peptide Synthesis

Introduction: The Strategic Role of the Formyl Group in Peptide Synthesis

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount to the success of synthesizing complex and high-purity peptides.[1] Protecting groups are transient molecular shields that prevent unwanted side reactions at reactive amino acid side chains, ensuring the controlled, sequential assembly of the peptide backbone.[2] An ideal protecting group strategy relies on the principle of orthogonality , where specific groups can be selectively removed under distinct chemical conditions without affecting others on the growing peptide chain.[1][3]

While the Boc (acid-labile) and Fmoc (base-labile) strategies dominate the landscape of SPPS, specialized protecting groups are often required to overcome specific synthetic challenges.[2] The formyl (For) group, a simple yet highly effective acyl-type protecting group, serves as a critical tool for peptide chemists, particularly in the context of Boc-based synthesis and for the protection of the tryptophan indole side chain. Its unique stability profile—robustness towards strong acids and lability towards nucleophiles—provides a distinct orthogonal handle for complex synthetic schemes.

This guide provides a comprehensive technical overview of the formyl protecting group's stability, strategic applications, detailed experimental protocols, and potential side reactions, offering researchers and drug development professionals the field-proven insights necessary for its successful implementation.

Core Principles: Stability and Orthogonality

The utility of the formyl group is defined by its distinct stability profile. It is exceptionally stable under acidic conditions but can be readily cleaved by specific nucleophilic reagents. This behavior makes it an ideal side-chain protecting group within the Boc/Bzl synthesis paradigm.[4]

Stability Profile

-

Acid Stability: The N(in)-formyl group on tryptophan is highly resistant to the acidic conditions used for the repetitive cleavage of Nα-Boc groups (typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).[4] Furthermore, it is stable even to the harsh conditions of final cleavage with anhydrous Hydrogen Fluoride (HF), a property that is crucial for its application in Boc-SPPS.[4][5] This stability prevents the formation of electrophilic species that could otherwise lead to side reactions on the sensitive indole ring of tryptophan.

-

Base/Nucleophile Lability: The formyl group is readily cleaved by nucleophilic reagents. The most common methods for its removal on-resin involve treatment with basic solutions of secondary amines, such as piperidine, or with hydrazine.[4][6] Thiolates, such as thiophenol, can also be used for its removal, often in combination with HF cleavage protocols.[5]

Orthogonality in Synthetic Strategy

The concept of orthogonality is central to the synthesis of complex peptides, allowing for selective deprotection and on-resin modification.[3] The formyl group fits seamlessly into multi-layered protective schemes.

-

Orthogonality with Boc/tBu: The formyl group is fully orthogonal to the acid-labile Boc and t-butyl (tBu) groups. It remains intact during the repeated TFA treatments required for Nα-Boc removal and is only removed under specific nucleophilic conditions, or during final HF cleavage if desired.

-

Orthogonality with Fmoc: In specialized synthetic routes, a formyl group (e.g., on a lysine side chain) can be used in conjunction with Fmoc chemistry. The formyl group is stable to the standard 20% piperidine in DMF used for Fmoc removal, which is typically a rapid process (e.g., 2 x 7 minutes), whereas formyl group removal requires more prolonged exposure or different reagents like hydrazine.[7][8]

-

Orthogonality with Alloc: The Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis (Pd(0)), is also orthogonal to the formyl group.[3] This allows for a three-dimensional orthogonal strategy where acid-labile, base/nucleophile-labile, and metal-labile groups can be removed independently.

Mechanistic Insights into De-formylation

The removal of the formyl group proceeds via a nucleophilic acyl substitution mechanism. The efficiency and outcome can be influenced by the choice of nucleophile.

Piperidine-Mediated De-formylation

Piperidine, a secondary amine, acts as a nucleophile that attacks the carbonyl carbon of the formyl group.

-

Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the formyl group.

-

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse and Product Formation: The intermediate collapses, reforming the carbonyl double bond. The bond to the indole nitrogen is cleaved, with the indole nitrogen acting as a leaving group. It is subsequently protonated by a proton source in the medium, regenerating the indole. The stable, soluble N-formylpiperidine is formed as a byproduct and is easily washed away.

Potential Side Reactions and Mitigation Strategies

While highly effective, the use of the formyl group is not without potential complications. Understanding these side reactions is key to developing robust synthetic strategies.

Formyl Group Migration

The most significant side reaction is the intramolecular or intermolecular transfer of the formyl group from the tryptophan indole nitrogen to a free primary or secondary amine. [6]This is particularly problematic under basic conditions when a free N-terminal amine or an unmasked lysine side chain is present.

-

N(in) to Nα Migration: If the Nα-amino group of the peptide is deprotected while the Trp(For) group is still present, the free N-terminus can act as a nucleophile, attacking the formyl group and leading to the formation of an N-terminally formylated byproduct.

-

N(in) to Nε (Lys) Migration: Similarly, if a lysine side chain is deprotected, its ε-amino group can attack the Trp(For) group, resulting in a Lys(For) side product.

Mitigation Strategy: The key to preventing formyl group migration is to control the order of deprotection. Always ensure that other primary or secondary amines on the peptide are protected (e.g., with Boc or Fmoc) during the on-resin de-formylation step. If removing the Trp(For) group prior to cleavage, do so before removing the final Nα-Boc group.

Comparison of Stability and Lability

The following table summarizes the stability and lability of the formyl group in comparison to other common protecting groups in SPPS.

| Protecting Group | Type | Cleavage Condition | Stable To | Key Application |

| Formyl (For) | Acyl | 10% Piperidine/DMF (slow); 2-5% Hydrazine/DMF; Thiophenols | Strong Acid (TFA, HF) | N(in)-Trp protection in Boc-SPPS |

| Boc | Carbamate | Strong Acid (e.g., 50% TFA/DCM) | Base (Piperidine, Hydrazine) | Nα-protection in Boc-SPPS |

| Fmoc | Carbamate | Base (e.g., 20% Piperidine/DMF, fast) | Acid (TFA) | Nα-protection in Fmoc-SPPS |

| t-Butyl (tBu) | Ether/Ester | Strong Acid (e.g., 95% TFA) | Base (Piperidine) | Side-chain protection in Fmoc-SPPS |

| Alloc | Carbamate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid (TFA), Base (Piperidine) | Orthogonal side-chain protection |

Conclusion

The formyl protecting group, though simple in structure, is a powerful and nuanced tool for solid-phase peptide synthesis. Its exceptional stability in strong acid makes it an indispensable partner in Boc-based strategies, particularly for the critical task of shielding the tryptophan indole ring from catastrophic side reactions. Its clean removal with nucleophilic reagents provides a valuable orthogonal handle for the synthesis of complex peptides with on-resin modifications. However, as with any powerful tool, its use requires a deep understanding of its reactivity. By carefully managing the deprotection sequence to mitigate the risk of formyl migration, researchers can leverage the unique properties of the formyl group to access challenging peptide sequences with higher purity and yield. For the discerning peptide chemist, the formyl group remains a validated and essential component of the synthetic toolbox.

References

Sources

- 1. biosynth.com [biosynth.com]

- 2. bachem.com [bachem.com]

- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Boc-Lys(For)-OH Coupling in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview and detailed protocols for the incorporation of Nα-Boc-Nε-formyl-L-lysine (Boc-Lys(For)-OH) in automated solid-phase peptide synthesis (SPPS). By elucidating the chemical principles and offering field-proven methodologies, this document serves as a comprehensive resource for the synthesis of selectively formylated peptides, which are of growing interest in proteomics, epigenetics, and drug discovery.

Introduction: The Significance of Lysine Formylation

Lysine formylation is a post-translational modification that plays a crucial role in various biological processes, including the regulation of chromatin structure and gene expression.[1][2][3] The ability to synthesize peptides with site-specific formylation is therefore essential for developing tools to study these pathways and for creating novel peptide-based therapeutics. Boc-Lys(For)-OH is a key building block for introducing a formyl group onto the ε-amino group of a lysine residue within a peptide sequence using the robust and well-established Boc-SPPS chemistry.

The formyl group is a small, neutral protecting group that is stable to the repetitive acid treatments used for the removal of the Nα-Boc group during peptide chain elongation. This orthogonality is fundamental to the successful synthesis of peptides containing a formylated lysine residue.[4]

Chemical Principles and Strategic Considerations

The Formyl Protecting Group: Stability and Reactivity

The Nε-formyl group of lysine is a stable amide that withstands the moderately acidic conditions of Boc deprotection (typically 50% trifluoroacetic acid in dichloromethane) and the basic conditions of the neutralization step.[4] This stability allows for the seamless integration of Boc-Lys(For)-OH into standard Boc-SPPS cycles on an automated synthesizer.

Choosing the Right Coupling Strategy

The efficiency of the coupling reaction is paramount to the successful synthesis of high-purity peptides. For Boc-Lys(For)-OH, several standard coupling reagents can be employed. The choice of reagent may depend on the specific peptide sequence, the presence of sterically hindered amino acids, and the desired reaction kinetics.

| Coupling Reagent | Activation Principle | Key Advantages | Considerations |

| HATU/HBTU | Forms a highly reactive OAt/OBt-ester | Fast reaction times, high coupling efficiency, suitable for hindered couplings.[5][6] | Higher cost, potential for side reactions if used in large excess. |

| DIC/HOBt | Forms an OBt-ester intermediate | Cost-effective, minimizes racemization, good for standard couplings.[5][7][8] | Slower reaction times compared to HATU/HBTU, formation of insoluble DCU byproduct with DCC. |

Experimental Protocols for Automated Synthesizers

The following protocols are designed for use with automated peptide synthesizers and are based on standard Boc-SPPS methodologies. It is recommended to perform a small-scale test synthesis to optimize conditions for a specific peptide sequence.

General Automated Boc-SPPS Cycle

This workflow outlines the fundamental steps in a typical automated Boc-SPPS cycle for the incorporation of any Boc-protected amino acid, including Boc-Lys(For)-OH.

Caption: Automated Boc-SPPS Workflow.

Protocol 1: HATU-Mediated Coupling of Boc-Lys(For)-OH

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

Reagents:

-

Boc-Lys(For)-OH (3-5 equivalents relative to resin loading)

-

HATU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin (e.g., PAM or Merrifield resin) in DMF for at least 30 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 x 10 minutes.

-

Washes: Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

Neutralization: Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.

-

Washes: Wash the resin with DCM (3x) and DMF (3x).

-

Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(For)-OH and HATU in DMF. Add DIEA and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash: Wash the resin with DMF (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: DIC/HOBt-Mediated Coupling of Boc-Lys(For)-OH

This protocol offers a cost-effective alternative for routine peptide synthesis.

Reagents:

-

Boc-Lys(For)-OH (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

-

DMF

Procedure:

-

Resin Preparation and Deprotection: Follow steps 1-5 from Protocol 1.

-

Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(For)-OH and HOBt in DMF. Add DIC to the solution.

-

Coupling: Immediately add the activated amino acid solution to the resin and couple for 2-4 hours.

-

Wash: Wash the resin with DMF (3x).

-

Monitoring: Perform a Kaiser test. If the coupling is incomplete, repeat the coupling step.

Deprotection of the Nε-Formyl Group

The Nε-formyl group is stable to the conditions of Boc-SPPS. Its removal is typically achieved during the final cleavage of the peptide from the resin using strong acids.

Standard Cleavage and Deprotection:

-

HF Cleavage: Treatment with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours will cleave the peptide from the resin and simultaneously remove the Nε-formyl group, along with other side-chain protecting groups.

-

TFMSA Cleavage: A less hazardous alternative to HF is trifluoromethanesulfonic acid (TFMSA) in TFA. This is also effective for the removal of the formyl group.

Selective Deprotection (Advanced):

For applications requiring the selective removal of the formyl group while the peptide remains on the resin, milder acidic or specific basic conditions may be explored. However, these conditions need to be carefully optimized for each peptide to avoid side reactions. It is recommended to perform detailed analytical studies (HPLC, MS) to validate any selective deprotection protocol.

Analytical Monitoring and Characterization

Monitoring Coupling Efficiency

-

Kaiser Test: A qualitative colorimetric test to detect free primary amines. A negative result (yellow beads) indicates complete coupling.

-

HPLC Analysis: A small aliquot of the resin can be cleaved and analyzed by reverse-phase HPLC to assess the purity of the crude peptide and identify any deletion sequences resulting from incomplete coupling.[9][10]

Characterization of the Final Peptide

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final formylated peptide.[11][12] The mass difference between a formylated and a non-formylated lysine residue is 28 Da.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance, poor resin swelling, inefficient activation. | Increase coupling time, use a more powerful coupling reagent (e.g., switch from DIC/HOBt to HATU), double couple the amino acid. |

| Deletion Sequences | Incomplete coupling in the previous cycle. | Optimize coupling conditions for all amino acids in the sequence. |

| Side Reactions | Prolonged exposure to acidic or basic conditions. | Minimize reaction times, ensure thorough washing between steps. |

Conclusion

The incorporation of Boc-Lys(For)-OH into automated peptide synthesizers is a straightforward process that leverages the robustness of Boc-SPPS chemistry. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize peptides with site-specific lysine formylation. The ability to produce these modified peptides will undoubtedly accelerate research into the biological roles of this important post-translational modification and facilitate the development of novel peptide-based diagnostics and therapeutics.

References

-

Chem-Impex. (n.d.). Boc-Lys(Boc)-Pro-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Google Patents. (n.d.). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Di Fenza, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 733. Retrieved from [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

-

MDPI. (2021). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 22(16), 8826. Retrieved from [Link]

-

Bourel, L., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Lys(Mtt)-OH. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry, 15(32), 6737-6744. Retrieved from [Link]

-

Oxford Academic. (2013). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 41(12), 6016-6027. Retrieved from [Link]

-

ResearchGate. (2020). How do I prepare HBTU in a coupling solution?. Retrieved from [Link]

-

CEM Corporation. (2018). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]

-

MDPI. (2013). Discovery of lysine post-translational modifications through mass spectrometric detection. International Journal of Molecular Sciences, 14(7), 14656-14670. Retrieved from [Link]

-

Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

MDPI. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3179. Retrieved from [Link]

-

ResearchGate. (2006). Sequencing Lys-N Proteolytic Peptides by ESI and MALDI Tandem Mass Spectrometry. Retrieved from [Link]

-

Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. Retrieved from [Link]

-

Reddit. (2020). amide coupling help. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

-

ResearchGate. (2017). Is it possible to protect the lysine group of whole peptide (peptide <350 aa)?. Retrieved from [Link]

- Google Patents. (n.d.). WO2001027074A1 - Preparation of amino-protected lysine derivatives.

-

DSpace@MIT. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. Retrieved from [Link]

-

Springer. (2014). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Lys(Fmoc)-OH [84624-27-1]. Retrieved from [Link]

-

ResearchGate. (2006). FIG. 2. Tandem mass spectra of Lys-N peptides. Retrieved from [Link]

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6608. Retrieved from [Link]

-

Edinburgh Research Explorer. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

On-resin N-formylation of lysine side chains methodology

Application Notes & Protocols

Topic: On-Resin Nε-Formylation of Lysine Side Chains: A Detailed Methodological Guide

Introduction: The Significance of Lysine Nε-Formylation

The modification of peptides and proteins is a cornerstone of chemical biology and drug development, enabling the synthesis of molecules with tailored properties. Among the various post-translational modifications (PTMs), the N-formylation of lysine residues is of significant interest.[1][2][3] This modification, where a formyl group (-CHO) is covalently attached to the epsilon-amino group (Nε) of a lysine side chain, is not merely a synthetic curiosity. It is a naturally occurring PTM found in histone and other nuclear proteins, suggesting it plays a role in regulating chromatin structure and gene expression.[4][5][6][7]

Nε-formyllysine is chemically similar to the well-studied Nε-acetyllysine, a key epigenetic mark.[7][8] Consequently, the presence of a formyl group can interfere with the cellular machinery that recognizes acetylated lysines, potentially disrupting biological signaling pathways.[4][5] This makes peptides containing formylated lysines invaluable tools for studying epigenetics, protein-protein interactions, and the pathophysiology of oxidative stress.[4][6]

Performing this modification directly on the solid-phase support (on-resin) after peptide synthesis offers substantial advantages over solution-phase chemistry. It simplifies the entire workflow by eliminating intermediate purification steps, as excess reagents and byproducts are easily removed by washing the resin.[1][9] This approach enhances yield, purity, and scalability, making it ideal for both research and industrial applications.[9]

This guide provides a detailed exploration of the principles, reagents, and protocols for the successful on-resin Nε-formylation of lysine side chains, designed for researchers, chemists, and drug development professionals engaged in peptide synthesis.

Principle of On-Resin Lysine Formylation

The core of the methodology relies on the principles of solid-phase peptide synthesis (SPPS) and orthogonal protecting group strategy. The peptide is assembled on a solid support using standard Fmoc or Boc chemistry. To achieve selective formylation of a specific lysine side chain, its ε-amino group must be protected by a group that can be removed while the N-terminal α-amino group and all other side chains remain protected.

Commonly used acid-labile protecting groups for lysine, such as tert-butoxycarbonyl (Boc), are not suitable for this selective modification if the final peptide cleavage is also acid-mediated. Instead, protecting groups that can be removed under specific, non-overlapping conditions (orthogonally) are required. Examples include:

-

Alloc (allyloxycarbonyl): Cleaved by palladium catalysts.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved by dilute hydrazine.

-

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): Cleaved under milder hydrazine conditions than Dde.

Once the desired lysine side chain is selectively deprotected, exposing the free primary amine, the formylating agent is introduced to acylate the amine. The reaction must be efficient and specific to avoid side reactions.

Figure 1: High-level workflow for on-resin Nε-formylation of lysine.

Reagents for On-Resin Formylation

Several reagents can be employed for the formylation of primary amines on a solid support. The choice of reagent depends on factors such as reaction speed, cost, availability, and potential for side reactions.

| Reagent System | Key Characteristics | Advantages | Disadvantages |

| Formic Acid / DCC | Formic acid is activated in situ by a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). | Inexpensive, readily available reagents, high yields reported.[1][2][9] | Forms insoluble dicyclohexylurea (DCU) byproduct that must be filtered before addition to resin; DCC is an allergen. |

| Formic Acid / Acetic Anhydride | A mixed anhydride is formed, which acts as a potent formylating agent. | Very fast reaction time (minutes), uses common lab reagents, high yields (>90%).[10] | The reaction is exothermic and must be controlled; potential for acetylation if not handled correctly. |

| 2,2,2-Trifluoroethyl formate (TFEF) | A stable, commercially available active ester of formic acid. | Selective, versatile, and does not require pre-activation.[9] | More expensive than formic acid-based systems. |

| Aromatic Aldehydes | Auto-oxidation of certain aromatic aldehydes generates an active formate species in situ. | High selectivity for lysine over the N-terminus under physiological pH.[11] | Reaction can be slow (up to 48 hours).[11] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like DCC, TFA, and pyridine are hazardous.

Protocol 1: Formylation using Pre-activated Formic Acid with DCC

This method is robust and cost-effective, making it suitable for routine applications.[1][2][9] The reaction is typically performed at a reduced temperature to prevent the decomposition of formic acid.[1]

A. Preparation of the Formylating Reagent (to be performed immediately before use)

-

In a clean glass vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq. relative to formic acid) in diethyl ether or dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add formic acid (1.0 eq.) to the cooled DCC solution while stirring.

-

Allow the reaction to proceed at 0°C for 4 hours. During this time, a white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the solution to completely remove the DCU precipitate.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the active formylating reagent.

B. On-Resin Formylation Procedure

-

Begin with the peptide-resin that has the target lysine side chain deprotected (e.g., after Alloc or Dde removal). Ensure the resin is well-washed and solvated.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Drain the DMF.

-

Dissolve the prepared formylating reagent (from step A.6, ~5-10 eq. relative to resin loading) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq.).

-

Add the formylating solution to the swelled resin.

-

Agitate the reaction vessel gently (e.g., on a shaker or with nitrogen bubbling) overnight (12-16 hours) at 4°C.[1][2] This low temperature improves yield and minimizes side reactions.[1]

-

After the reaction, drain the solution and wash the resin thoroughly:

-

DMF (3 times)

-

DCM (3 times)

-

Methanol (2 times)

-

-

Dry the resin under vacuum. The resin is now ready for monitoring, further synthesis, or final cleavage.

Protocol 2: Rapid Formylation with Formic Acid/Acetic Anhydride

This method is exceptionally fast and efficient, ideal for high-throughput synthesis or when time is critical.[10]

A. On-Resin Formylation Procedure

-

Swell the peptide-resin (with the deprotected lysine side chain) in DMF (approx. 10 mL per gram of resin) for 30 minutes in a reaction vessel.

-

Add pyridine (6 eq. relative to resin loading) and formic acid (5 eq.). Agitate for 2 minutes.

-

Carefully and slowly , add acetic anhydride (4 eq.) to the resin suspension while stirring. Caution: The reaction is exothermic. Addition should be controlled over approximately 10 minutes to manage the temperature increase.

-

Continue to agitate the reaction mixture for an additional 15-20 minutes at room temperature.

-

Drain the reaction solution and wash the resin extensively:

-

DMF (3 times)

-

DCM (3 times)

-

Methanol (2 times)

-

-

Dry the resin under vacuum.

Reaction Mechanism and Monitoring

The reaction proceeds via nucleophilic acyl substitution. The deprotected ε-amino group of the lysine side chain acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated formylating agent.

Figure 2: Simplified reaction scheme for Nε-formylation on resin.

Monitoring the Reaction:

A self-validating protocol requires confirmation that the reaction has proceeded to completion.

-

Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines. Before formylation, a small sample of the deprotected resin will turn a deep blue/purple (positive result). After a successful formylation, the test should yield a yellow/colorless result, indicating the absence of free primary amines.[1]

-

Test Cleavage and Analysis: The most definitive method is to cleave a small aliquot of the resin (5-10 mg) using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The cleaved peptide is then analyzed by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS). A successful formylation will result in a mass increase of 28.01 Da (mass of CO) compared to the non-formylated peptide.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Formylation (Positive Kaiser test; mixed species in MS) | 1. Insufficient equivalents of formylating agent. 2. Incomplete activation of formic acid (DCC method). 3. Poor resin swelling or steric hindrance. 4. Reagent decomposition. | 1. Increase the equivalents of the formylating agent and repeat the reaction. 2. Ensure DCU is fully precipitated and removed; use fresh reagents. 3. Allow for longer swelling times in DMF; consider a more flexible linker or resin. 4. Prepare activating reagents immediately before use. |

| Side Reaction: N-terminal Formylation | The N-terminal α-amino protecting group (e.g., Fmoc) was unintentionally removed during synthesis or deprotection of the lysine side chain. | Ensure that the orthogonal deprotection conditions are specific and do not affect the N-terminal protecting group. Verify Fmoc integrity before formylation. |

| Side Reaction: Acetylation (Observed mass shift of +42 Da with Protocol 2) | Acetic anhydride reacted directly with the amine. This can happen if the mixed anhydride formation is inefficient. | Ensure formic acid and pyridine are added and mixed before the slow addition of acetic anhydride. Do not allow the reaction temperature to rise excessively. |

| Low Yield After Cleavage | Premature cleavage of the peptide from the resin due to harsh formylation conditions.[9] | Avoid strongly acidic conditions during the on-resin modification. The protocols described are generally mild and compatible with standard linkers. |

Conclusion

The on-resin Nε-formylation of lysine side chains is a powerful and efficient technique for producing modified peptides for advanced research applications. By selecting an appropriate orthogonal protecting group strategy and a suitable formylating reagent, researchers can achieve high yields of pure, site-specifically formylated peptides. The methods detailed in this guide, particularly the rapid acetic anhydride/formic acid protocol and the robust DCC-activated method, provide reliable pathways to access these important molecules. Rigorous monitoring through qualitative tests and mass spectrometry is essential to validate the success of the modification and ensure the integrity of the final product.

References

-

Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. Available at: [Link]

-

Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. Available at: [Link]

-

Zhang, C., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

-

Thakur, A. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]

-

Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Available at: [Link]

-

Wisniewski, J.R., et al. (2011). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 39(11), 4745-4753. Available at: [Link]

-

Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PubMed. Available at: [Link]

-

Tan, X., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(23), 7143. Available at: [Link]

-

Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PubMed. Available at: [Link]

-

Ju, Z., et al. (2017). Prediction of lysine formylation sites using support vector machine. ResearchGate. Available at: [Link]

-

Pham, T.L., Thomas, F., et al. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. Available at: [Link]

-

Wisniewski, J.R., et al. (2011). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Oxford Academic. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid Phase Formylation of N-Terminus Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistryviews.org [chemistryviews.org]

- 11. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Guide to the Synthesis of Peptides Containing N-epsilon-formyl-lysine

Introduction: The Significance of N-epsilon-formyl-lysine

N-epsilon-formyl-lysine is a post-translational modification (PTM) where a formyl group (-CHO) is covalently attached to the epsilon-amino group of a lysine residue. This seemingly subtle modification is gaining significant attention in biomedical research. It is recognized as a widespread PTM in nuclear proteins, including histones, where it can influence chromatin structure and function.[1] The formylation of lysine residues, which are also sites for other critical modifications like acetylation and methylation, suggests that N-epsilon-formyl-lysine may play a crucial role in the complex language of the histone code, potentially interfering with or modulating epigenetic signaling pathways that govern gene expression.[1]

The ability to chemically synthesize peptides containing N-epsilon-formyl-lysine at specific sites is paramount for advancing our understanding of its biological role. These synthetic peptides serve as indispensable tools for:

-

Biochemical and Biophysical Studies: Investigating how formylation affects protein structure, stability, and interactions with DNA or other proteins.

-

Antibody Production: Generating specific antibodies to detect and quantify N-epsilon-formyl-lysine in biological samples.

-

Enzyme Assays: Serving as substrates for potential "deformylase" enzymes.

-

Drug Discovery: Exploring the therapeutic potential of modulating formylation pathways.

This guide provides a detailed overview of the two primary strategies for synthesizing these valuable research tools using Fmoc-based solid-phase peptide synthesis (SPPS), offering insights into the causality behind experimental choices to empower researchers to select and execute the optimal method for their objectives.

Foundational Principles: The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide is anchored to an insoluble resin support.[2] The most common approach, Fmoc/tBu chemistry, relies on two key classes of protecting groups:

-

Temporary Nα-protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and removed at the beginning of each coupling cycle.

-

Permanent Side-Chain Protection: Acid-labile groups, typically based on the tert-butyl (tBu) cation (e.g., Boc for Lys, tBu for Tyr/Ser/Thr), which remain intact throughout the synthesis and are removed during the final cleavage step.[3]

The fundamental SPPS cycle is an iterative process involving deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and a final wash. This cycle is repeated until the full peptide sequence is assembled.

Caption: The iterative four-step cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Strategy 1: Post-Synthetic On-Resin Formylation

This strategy is often the most direct approach as it utilizes commercially available, orthogonally protected lysine derivatives within a standard SPPS workflow. The core principle is to assemble the entire peptide sequence first, then selectively deprotect the specific lysine side chain(s) intended for modification, and finally, perform the formylation reaction on the solid support before the final cleavage step.

The key to this method's success is the choice of a lysine side-chain protecting group that can be removed under conditions that do not affect the N-terminal Fmoc group (if present), other acid-labile side-chain protecting groups, or the resin linker.[4][5] Two excellent choices are the Mtt (4-methyltrityl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) groups.[6]

Caption: Workflow for synthesizing formyl-lysine peptides via post-synthetic modification.

Experimental Protocols for Strategy 1

Part A: Peptide Assembly

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

SPPS Cycles: Perform standard Fmoc-SPPS cycles for each amino acid in the sequence.

-

Incorporate Orthogonal Lysine: At the desired position, use Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH as the building block, coupling it using standard activators like HBTU/DIPEA or HATU/DIPEA.

-

N-terminal Protection: After the final amino acid is coupled and its Fmoc group removed, it is advisable to protect the N-terminal amine with a Boc group (using Boc-anhydride) to prevent its formylation in the subsequent step.

Part B: Selective Lysine Side-Chain Deprotection

Choose the protocol corresponding to the protecting group used.

Protocol for Mtt Group Removal: [1][7]

-

Wash the peptide-resin thoroughly with dichloromethane (DCM).

-

Prepare a deprotection solution of 1-2% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.

-

Treat the resin with the deprotection solution (approx. 10 mL per gram of resin) for 30 minutes at room temperature with gentle agitation. Repeat this step if necessary until a colorimetric test (a few beads in pure TFA should not turn bright orange) indicates complete removal.[1]

-

Wash the resin extensively with DCM, followed by 1% DIPEA in DMF, and finally with DMF to neutralize the resin.

Protocol for Dde Group Removal: [2][8]

-

Prepare a fresh solution of 2% hydrazine monohydrate in DMF. Causality: Hydrazine acts as a nucleophile to cleave the Dde group. The concentration is kept low to minimize side reactions like premature Fmoc removal if the N-terminus is not protected.[2]

-

Treat the resin with the 2% hydrazine solution (approx. 25 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.[2]

-

Filter and repeat the treatment 2-3 more times until the deprotection is complete (monitor via HPLC-MS of a small cleaved sample).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

Part C: On-Resin Formylation

This protocol is adapted from a highly effective method for the formylation of primary amines on solid support.[6][9][10]

| Reagent/Parameter | Amount/Condition | Rationale |

| Formic Acid | 50 eq. relative to resin substitution | A large excess drives the reaction to completion. |

| DCC | 25 eq. relative to resin substitution | Activates the carboxylic acid of formic acid to form a reactive intermediate. |

| Solvent (for activation) | Diethyl Ether | Used to prepare the active formylating reagent. |

| Activation Time/Temp | 4 hours at 0 °C | Allows for the formation of the active intermediate while minimizing decomposition. |

| Reaction Solvent | DMF | Swells the resin and facilitates reagent access to the peptide. |

| Reaction Time/Temp | Overnight (12-16 hours) at 4 °C | Lower temperature increases the yield significantly by preventing formic acid decomposition and side reactions.[10] |

Step-by-Step Formylation Protocol:

-

Prepare Formylating Reagent: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) in diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add formic acid and stir for 4 hours at 0 °C.

-

Isolate Reagent: Filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Reduce the volume of the filtrate under vacuum to concentrate the active reagent.

-

Formylation Reaction: Swell the deprotected peptide-resin from Part B in DMF. Add the concentrated formylating reagent to the resin.

-

Incubation: Agitate the mixture gently overnight at 4 °C.

-

Monitoring & Wash: Confirm reaction completion using a qualitative ninhydrin (Kaiser) test, which should be negative (colorless beads), indicating the absence of free primary amines.[10] Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Part D: Final Cleavage and Global Deprotection

-

Prepare Cleavage Cocktail: Prepare a standard cleavage cocktail such as Reagent R: 90% TFA, 5% TIS, 5% H₂O. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions with sensitive residues like Trp and Met.[11]

-

Cleavage: Add the cleavage cocktail to the dry resin and allow it to react for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to 10 volumes of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

Strategy 2: The Pre-formed Building Block Approach

This elegant strategy involves the chemical synthesis of the Nα-Fmoc-Nε-formyl-L-lysine (Fmoc-Lys(For)-OH) building block before commencing peptide synthesis. This modified amino acid is then incorporated directly into the peptide sequence using standard SPPS protocols.

Advantages:

-

Unambiguous Modification: The formyl group is introduced in a controlled, solution-phase reaction, guaranteeing its precise location and avoiding potential side reactions that could occur on a complex, resin-bound peptide.

-

Compatibility: Eliminates the need for on-resin deprotection and formylation steps, which might be harsh on sensitive peptide sequences.

Disadvantages:

-

Building Block Availability: Fmoc-Lys(For)-OH is not a standard, commercially available reagent and must be synthesized in-house. This requires additional synthetic expertise and characterization.[9][12]

-

Coupling Efficiency: The formyl group is small and uncharged, but like any side-chain modification, it could potentially influence the coupling efficiency of the building block, which may need to be optimized.

Caption: Workflow for synthesizing formyl-lysine peptides using a pre-formed building block.

Protocol and Considerations for Strategy 2

Part A: Synthesis of Fmoc-Lys(For)-OH Building Block

The synthesis of Nε-modified lysine building blocks is a well-established field.[9][12][13] A general approach for Nε-formylation would involve:

-

Starting with Nα-Fmoc-L-lysine.

-

Performing a selective formylation of the Nε-amino group using a suitable formylating agent (e.g., formic acid with an activating agent, or ethyl formate) under optimized solution-phase conditions.

-

Purification of the resulting Fmoc-Lys(For)-OH product by chromatography or recrystallization.

-

Thorough characterization by NMR and Mass Spectrometry to confirm its structure and purity before use in SPPS.

Part B: Incorporation into SPPS

Once the building block is obtained, it is used like any other standard amino acid in the SPPS protocol outlined in Strategy 1, Part A. It is prudent to use a slight excess of coupling reagents or an extended coupling time for the first attempt to ensure complete incorporation.

Purification and Characterization

Regardless of the synthetic strategy employed, the final crude peptide must be purified and its identity confirmed.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides. It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity.

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm, 100 Å | Standard stationary phase for peptide separation. |

| Mobile Phase A | 0.1% TFA in H₂O | Aqueous phase. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase. |

| Gradient | 5-65% B over 30-60 min | A linear gradient is typically used to elute peptides of increasing hydrophobicity. |

| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr). |

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm that the final product has the correct molecular weight.

-

Expected Mass: Calculate the theoretical monoisotopic mass of the desired peptide. The formylation of a lysine residue results in a net mass increase of 27.9949 Da (CO) compared to an unmodified lysine residue.

-

Distinguishing from Dimethylation: High-resolution mass spectrometry is crucial to differentiate formylation from dimethylation, which have the same nominal mass (28 Da) but differ by 0.0364 Da.[1]

-

Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[10]

Conclusion and Strategy Selection

Both the post-synthetic modification and the building block approaches are powerful strategies for synthesizing peptides containing N-epsilon-formyl-lysine. The choice between them depends on the specific needs of the project and the capabilities of the laboratory.

-

Choose Strategy 1 (Post-Synthetic Modification) if you require a rapid and accessible method that utilizes commercially available reagents. It is ideal for synthesizing a small number of peptides or when the peptide sequence is robust and not sensitive to the on-resin modification conditions.

-

Choose Strategy 2 (Building Block Approach) when unambiguous, high-purity modification is critical, especially for long or sensitive peptides, or for large-scale synthesis where an initial investment in building block synthesis is justified.

By understanding the principles and protocols outlined in this guide, researchers can confidently produce high-quality N-epsilon-formyl-lysine peptides to unlock the biological secrets of this important post-translational modification.

References

-

Tornesello, A.; et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. Available at: [Link]

-

Wisniewski, J. R.; et al. (2011). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research. Available at: [Link]

-

Chi, H.; et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids. Available at: [Link]

-

Gogl, G.; et al. (2015). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information for "A far-red fluorescent probe for the real-time sensing of caspases-3/7 activity in living cells and in vivo". Available at: [Link]

-

University of California, Irvine. (2023). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Available at: [Link]

-

Tornesello, A.; et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Available at: [Link]

-

Barlos, K.; et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science. Available at: [Link]

-

Biotage. (2023). Optimizing the removal of an ivDde protecting group. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Alewood, P. F.; et al. (2017). Synthesis of Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH. ResearchGate. Available at: [Link]

-

Kumar, A.; et al. (2006). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. PubMed. Available at: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]